molecular formula C11H12N4O3S B5819563 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole

3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole

Cat. No. B5819563
M. Wt: 280.31 g/mol
InChI Key: MQXOMGMYFIGJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and pathways involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole can affect various biochemical and physiological processes in the body. For instance, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, its use in lab experiments is limited by its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole. One possible direction is the development of new derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of its potential applications in agriculture, such as the development of new pesticides and herbicides. Furthermore, the mechanism of action of 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole needs to be further elucidated to fully understand its pharmacological effects.
Conclusion
In conclusion, 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole is a chemical compound with potential applications in various fields such as pharmacology, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound for various applications.

Synthesis Methods

The synthesis of 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole involves a multi-step process. The first step is the synthesis of 4-methoxy-3-nitrobenzyl chloride, which is then reacted with thiosemicarbazide to form 4-methoxy-3-nitrobenzylthiosemicarbazide. The final step involves the cyclization of 4-methoxy-3-nitrobenzylthiosemicarbazide with methylhydrazine to form 3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole.

Scientific Research Applications

3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in pharmacology. It has been reported to exhibit antimicrobial, antifungal, antiparasitic, and anticancer activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-7-12-11(14-13-7)19-6-8-3-4-10(18-2)9(5-8)15(16)17/h3-5H,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXOMGMYFIGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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